SAAP 148

Antimicrobial Peptides ESKAPE Pathogens Multidrug Resistance

Researchers facing recalcitrant MDR infections and biofilm-protected persister cells require peptides with validated efficacy beyond conventional AMPs. SAAP 148-a 24-mer synthetic peptide derived from LL-37-directly addresses these challenges with superior potency and unique antibiofilm activity. • Broad-spectrum bactericidal activity against MDR ESKAPE pathogens under physiological conditions; LC₅₀ 0.8-12.8 μM. • Eradicates established biofilms and persister cells-a capability absent in LL-37 or pexiganan. • Single 4-hour topical treatment eliminates MRSA and MDR A. baumannii biofilm infections in ex vivo human skin and in vivo murine models. Supplied as >95% pure lyophilized powder with full analytical documentation. Custom synthesis and encapsulated formulations available upon request.

Molecular Formula C157H261N49O27
Molecular Weight 3267.1 g/mol
Cat. No. B15138033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAAP 148
Molecular FormulaC157H261N49O27
Molecular Weight3267.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N7CCCC7C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C
InChIInChI=1S/C157H261N49O27/c1-87(2)77-116(183-94(15)207)140(221)188-105(47-23-29-65-158)131(212)186-113(57-39-75-180-157(174)175)139(220)204-127(92(11)12)151(232)202-123(84-98-86-182-103-46-22-20-44-101(98)103)147(228)192-107(49-25-31-67-160)132(213)187-112(56-38-74-179-156(172)173)138(219)203-126(91(9)10)150(231)201-121(81-95-41-17-16-18-42-95)144(225)191-109(51-27-33-69-162)135(216)196-119(80-90(7)8)143(224)198-118(79-89(5)6)142(223)189-106(48-24-30-66-159)130(211)185-111(55-37-73-178-155(170)171)136(217)199-120(82-96-59-61-99(208)62-60-96)145(226)200-122(83-97-85-181-102-45-21-19-43-100(97)102)146(227)193-110(54-36-72-177-154(168)169)133(214)194-114(63-64-125(164)209)137(218)197-117(78-88(3)4)141(222)190-108(50-26-32-68-161)134(215)195-115(52-28-34-70-163)152(233)206-76-40-58-124(206)148(229)205-128(93(13)14)149(230)184-104(129(165)210)53-35-71-176-153(166)167/h16-22,41-46,59-62,85-93,104-124,126-128,181-182,208H,23-40,47-58,63-84,158-163H2,1-15H3,(H2,164,209)(H2,165,210)(H,183,207)(H,184,230)(H,185,211)(H,186,212)(H,187,213)(H,188,221)(H,189,223)(H,190,222)(H,191,225)(H,192,228)(H,193,227)(H,194,214)(H,195,215)(H,196,216)(H,197,218)(H,198,224)(H,199,217)(H,200,226)(H,201,231)(H,202,232)(H,203,219)(H,204,220)(H,205,229)(H4,166,167,176)(H4,168,169,177)(H4,170,171,178)(H4,172,173,179)(H4,174,175,180)/t104-,105-,106?,107-,108-,109-,110?,111-,112?,113?,114-,115?,116-,117?,118-,119?,120?,121?,122-,123?,124?,126-,127-,128-/m0/s1
InChIKeyLFLJAXNMPOOIQF-VRLBGABKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SAAP-148: Combating MDR Pathogens & Biofilms


SAAP-148 is a synthetic 24-mer antimicrobial and antibiofilm peptide (AMP) derived from the human cathelicidin LL-37. It possesses a well-defined amphipathic α-helical structure with the sequence Ac-Leu-Lys-Arg-Val-Trp-Lys-Arg-Val-Phe-Lys-Leu-Leu-Lys-Arg-Tyr-Trp-Arg-Gln-Leu-Lys-Lys-Pro-Val-Arg-NH₂ [1]. The peptide exhibits enhanced antimicrobial activity compared to its parent, LL-37, and demonstrates potent bactericidal effects against a broad spectrum of multidrug-resistant (MDR) ESKAPE pathogens under physiological conditions [2]. SAAP-148 also uniquely prevents biofilm formation and eliminates established biofilms and persister cells, making it a compelling candidate for treating recalcitrant bacterial infections [3].

Antimicrobial screening context for MDR ESKAPE pathogens
Biofilm-eradication research context including persister-cell models
Formulation-dependent exposure review for selectivity improvement

SAAP-148: Irreplaceable by Generic Peptides


Direct substitution with other antimicrobial peptides, including its parent LL-37, the closely related 24-mer peptide OP-145, or even its own analogs, is not possible due to substantial differences in antimicrobial potency, stability in biological fluids, and cytotoxicity profiles. While in-class peptides share a common structural origin, SAAP-148's unique amphipathic design yields significantly higher antimicrobial activity against key ESKAPE pathogens and eradicates biofilms and persister cells—a feature not consistently observed with LL-37 or pexiganan [1]. Furthermore, unformulated SAAP-148 exhibits a low therapeutic window due to notable cytotoxicity [2], but its encapsulated formulations drastically improve selectivity, a benefit not conferred by generic peptide solutions [3]. These quantitative distinctions underscore that SAAP-148's therapeutic potential is uniquely tied to its specific molecular architecture and optimized formulation strategies.

Risk factor
SAAP-148 context
Generic peptide context
Antimicrobial screening context
Reported higher potency against ESKAPE pathogens
LL-37 or OP-145 may show lower potency; MIC endpoint context may require review
Biofilm-eradication endpoints
Supports biofilm and persister-cell eradication research
LL-37 and pexiganan did not eliminate persisters; biofilm model response may differ
Cytotoxicity endpoint review
Formulation-dependent selectivity improvement reported
Unformulated peptides may exhibit different cytotoxicity profiles; formulation-exposure context may not transfer

SAAP-148: Comparative Evidence Against Analogs


Superior Antibacterial Potency vs. LL-37

SAAP-148 exhibits significantly lower minimum inhibitory concentrations (MIC) against critical MDR pathogens compared to the parent peptide LL-37, confirming its enhanced antimicrobial activity. The geometric mean MIC values demonstrate a clear potency advantage across a panel of clinically relevant bacteria [1].

Potency vs. LL-37
Head-to-head
Lower geometric mean MIC
Supports antimicrobial screening context against MDR pathogens
Reported relative activity score 7.18 vs. 3.59 for analog SAAP-6
Antimicrobial Peptides ESKAPE Pathogens Multidrug Resistance

Eradication of MRSA Biofilm Persisters

SAAP-148 is uniquely capable of eliminating biofilm-embedded persister cells of methicillin-resistant Staphylococcus aureus (MRSA), a capability not shared by the parent peptide LL-37 or the clinical-phase AMP pexiganan. Microcalorimetry and CFU counting confirm this differential activity against dormant bacterial subpopulations within mature biofilms [1].

MRSA Persister Eradication
Head-to-head
Complete elimination of persisters
Supports biofilm-eradication endpoint review
LL-37 and pexiganan failed to eliminate persisters in the same model
Biofilm Eradication Persister Cells MRSA

Enhanced Selectivity via PLGA Nanoparticles

Encapsulation of SAAP-148 into PLGA nanoparticles (SAAP-148 NPs) drastically improves its therapeutic window by increasing the selectivity index—the ratio of antimicrobial activity to cytotoxicity—compared to the unformulated peptide in solution. This formulation mitigates the peptide's inherent cytotoxicity while maintaining potent antimicrobial efficacy [1].

Selectivity via PLGA NPs
Head-to-head
Selectivity index increased 10- to 20-fold
Supports formulation-exposure review for cytotoxicity endpoint context
Encapsulation efficiency: 86.7 ± 0.3%
Nanoparticle Formulation Selectivity Index Therapeutic Window

Superior Biofilm Elimination vs. Halicin

In a direct comparative study of novel antibacterial agents targeting Gram-negative bacteria colonizing catheters, SAAP-148 demonstrated superior efficacy in reducing bacterial loads within preformed biofilms and eliminating persister cells compared to the repurposed antibiotic halicin [1].

Biofilm vs. Halicin
Head-to-head
More effective eradication reported
Supports antimicrobial screening context for device-related biofilm models
Qualitative assessment; model-specific review needed
Biofilm Eradication Catheter Infections Gram-Negative Bacteria

Hemolytic Activity and Improved Analogs

While SAAP-148 demonstrates potent antimicrobial activity, it also exhibits significantly higher hemolytic activity against human erythrocytes compared to LL-37. However, designed analogs of SAAP-148 can substantially reduce this hemolytic activity, providing a path to improve the therapeutic window [1].

Hemolytic Activity
Data to verify
Reported 70.62% hemolysis at 12.5 µM
Cytotoxicity endpoint context requires formulation or analog selection review
Analog SAAP-7 shows 10.11% hemolysis at 100 µM
Hemolytic Activity Cytotoxicity SAAP-148 Analogs

Hydrogel Formulation Prolongs Activity in Plasma

Covalent immobilization of SAAP-148 within photocrosslinkable hydrogels results in sustained antimicrobial activity that persists for at least 48 hours in diluted human blood plasma, a significant improvement over the short half-life typically observed for free antimicrobial peptides in biological environments [1].

Hydrogel Activity Duration
Method context
Activity sustained ≥48 h in plasma
Supports wound-dressing model-response interpretation
Free peptide shows rapid degradation; 14-day stability in PBS
Hydrogel Formulation Wound Dressing Stability in Biological Fluids

SAAP-148: Key Application Scenarios


Topical Therapy for MDR Skin Infections

Based on evidence showing that a single 4-hour treatment with hypromellose ointment containing SAAP-148 completely eradicates acute and established, biofilm-associated infections with MRSA and MDR Acinetobacter baumannii from wounded ex vivo human skin and murine skin in vivo [1], SAAP-148 is ideally suited for topical wound care applications. This includes treatment of burn wounds, surgical site infections, and chronic ulcers where MDR pathogens and biofilms are prevalent.

Prophylaxis & Synergistic Therapy for AMR Skin Infections

Evidence demonstrating that pre-treatment with SAAP-148 significantly reduces colonization of human skin equivalents (HSEs) by AMR Staphylococcus aureus and Pseudomonas aeruginosa, and that sequential treatment with SAAP-148 followed by halicin exhibits synergistic activity in HSEs [1], supports its use as a prophylactic agent and in combination therapy. This is particularly relevant for preventing infections in high-risk scenarios such as before elective surgery or in immunocompromised patients.

Antimicrobial Coatings for Titanium Implants

A supramolecular coating on titanium implants functionalized with SAAP-148 significantly prevents colonization of the implant surface and surrounding tissue in an in vivo mouse model of subcutaneous implant infection with S. aureus [1]. This evidence positions SAAP-148 as a key component in the development of next-generation antimicrobial medical devices, including orthopedic implants, dental implants, and fracture fixation hardware.

Nanoparticle Depot: Sustained Release & Safety

The drastic improvement in selectivity index (10- to 20-fold) achieved by formulating SAAP-148 in PLGA nanoparticles, along with sustained release for up to 21 days [1], supports the development of injectable or implantable depot formulations. These could be used for localized treatment of deep tissue infections, osteomyelitis, or as a component of drug-eluting medical devices, minimizing systemic toxicity while maximizing local efficacy.

Application
Selection Property
Validation Focus
MDR skin infection model studies
Antimicrobial screening context
Biofilm-eradication and wound-model endpoints
Prophylaxis and combination screening
Comparator assay-response context
Colonization-reduction and synergy endpoints
Implant coating research
Surface-functionalization context
In vivo colonization and tissue-response models
Sustained-release formulation studies
Formulation-dependent exposure context
Selectivity index and release-duration review

Technical Documentation Hub

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34 linked technical documents
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